16-Methyl-20-methoxy-PGE2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

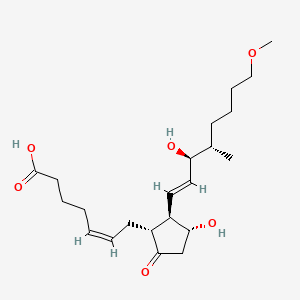

16-Methyl-20-methoxy-PGE2, also known as this compound, is a useful research compound. Its molecular formula is C22H36O6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antisecretory Effects

Research indicates that 16-Methyl-20-methoxy-Prostaglandin E2 exhibits significant antisecretory properties. Studies have shown that the introduction of methyl and methoxy groups at the C-16 position enhances the antisecretory action while reducing diarrheogenic effects. This makes it a potential candidate for treating conditions associated with excessive gastric secretion, such as peptic ulcers .

Antifertility Effects

The compound has also been evaluated for its antifertility effects. The structural modifications at the C-16 position have been linked to alterations in reproductive functions, suggesting that it could be utilized in contraceptive formulations or fertility regulation strategies .

Neurobiological Applications

Neuroprotective Properties

16-Methyl-20-methoxy-Prostaglandin E2 has demonstrated neuroprotective effects in various experimental models. For instance, it has been shown to prevent apoptotic cell death in hippocampal neurons under oxidative stress conditions. This property suggests its potential use in neurodegenerative disease therapies, particularly for conditions such as Alzheimer’s disease and ischemic damage .

CNS Receptor Interaction

The compound selectively binds to specific prostaglandin receptors in the central nervous system, influencing neuronal survival and function. Its binding affinity to these receptors indicates a promising avenue for developing new treatments targeting neuroinflammation and neuronal protection .

Gastroenterological Applications

Gastrointestinal Health

The antisecretory and anti-inflammatory properties of 16-Methyl-20-methoxy-Prostaglandin E2 make it a candidate for treating gastrointestinal disorders. It has been studied for its ability to modulate gut health by regulating inflammatory responses and maintaining intestinal barrier integrity. This could have implications for managing conditions like inflammatory bowel disease .

Synthesis and Structural Studies

The synthesis of 16-Methyl-20-methoxy-Prostaglandin E2 involves complex chemical processes that allow for the precise modification of its structure to enhance biological activity. The synthesis methods detailed in various studies highlight the importance of the C-15 and C-16 configurations in determining the compound's effectiveness .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 16-Methyl-20-methoxy-PGE2 in experimental settings?

Q. How should researchers design a literature review strategy for studying this compound?

Use interdisciplinary databases like SciFinder and Web of Science to retrieve primary literature. Apply Boolean operators (e.g., "this compound AND synthesis") and filter results by relevance and publication date. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals. Cross-reference citations in review articles to identify foundational studies . Maintain a structured annotation system to track key findings and contradictions .

Q. What protocols ensure safe handling and storage of this compound in laboratory environments?

Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Conduct all manipulations in a fume hood with PPE (gloves, lab coat, eye protection). Regularly verify stability via stability-indicating assays (e.g., accelerated thermal degradation studies). Document handling procedures in line with institutional biosafety guidelines, emphasizing its restriction to in vitro research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Adopt a systematic framework:

Data Harmonization : Normalize experimental conditions (e.g., concentration ranges, cell lines) using meta-analysis tools.

Bias Assessment : Evaluate study designs for confounding variables (e.g., solvent effects, assay sensitivity) .

Mechanistic Validation : Replicate conflicting results under controlled conditions, applying dose-response curves and knockout models to isolate pathways.

Statistical Reconciliation : Use mixed-effects models to account for inter-study variability . Publish negative results to reduce publication bias .

Q. What experimental design considerations are critical for investigating the stability of this compound under varying physiological conditions?

Implement a factorial design to test:

- pH Sensitivity : Expose the compound to buffers mimicking physiological pH ranges (4.0–7.4).

- Thermal Stability : Conduct isothermal studies at 25°C, 37°C, and 50°C.

- Enzymatic Degradation : Incubate with esterases or cytochrome P450 isoforms.

Quantify degradation products via LC-MS/MS and model kinetics using Arrhenius equations. Include control groups with inert analogs to distinguish chemical vs. enzymatic breakdown .

Q. How can researchers optimize assays to quantify this compound’s receptor-binding affinity while minimizing off-target effects?

Receptor Specificity : Use siRNA silencing or CRISPR-edited cell lines to confirm target engagement.

Binding Assays : Apply radioligand displacement (e.g., [³H]-labeled analogs) or surface plasmon resonance (SPR) for real-time kinetics.

Off-Target Screening : Profile against related receptors (e.g., EP1-4 subtypes) via high-throughput panels.

Data Interpretation : Calculate Kd and Bmax using nonlinear regression, reporting 95% confidence intervals to address variability .

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Management : Apply Grubbs’ test or robust regression for skewed datasets.

- Multivariate Analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.

- Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Q. Methodological Best Practices

- Data Presentation : Include raw data in appendices and processed data (e.g., normalized graphs) in results. Label axes with SI units and error bars (SEM/CI) .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per FAIR principles .

- Collaborative Frameworks : Define roles (synthesis, assay, analysis) and milestones using Gantt charts to streamline teamwork .

Propiedades

Número CAS |

61218-31-3 |

|---|---|

Fórmula molecular |

C22H36O6 |

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H36O6/c1-16(9-7-8-14-28-2)19(23)13-12-18-17(20(24)15-21(18)25)10-5-3-4-6-11-22(26)27/h3,5,12-13,16-19,21,23,25H,4,6-11,14-15H2,1-2H3,(H,26,27)/b5-3-,13-12+/t16-,17+,18+,19+,21+/m0/s1 |

Clave InChI |

KEJJEEMSWMJCHB-BDKFZLQASA-N |

SMILES |

CC(CCCCOC)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

SMILES isomérico |

C[C@@H](CCCCOC)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CC(CCCCOC)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Sinónimos |

16(S)-methyl-20-methoxy-PGE2 16(S)-methyl-20-methoxyprostaglandin E2 16-methyl-20-methoxy-PGE2 YPG 209 YPG 209, (5Z,11allpha,13E,15R,16S)-isomer YPG 209, (5Z,11alpha,13E,15S)-isomer YPG-209 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.